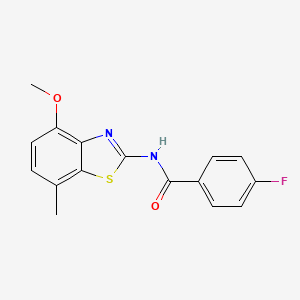

4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c1-9-3-8-12(21-2)13-14(9)22-16(18-13)19-15(20)10-4-6-11(17)7-5-10/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMQYXKKZNIZRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzothiazole Moiety: This can be achieved by reacting 4-methoxy-7-methyl-2-aminobenzenethiol with a suitable electrophile.

Coupling Reaction: The benzothiazole intermediate is then coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

- 4-fluoro-N-(4-methoxybenzyl)benzamide

- 4-fluoro-N-(4-methylbenzyl)benzamide

- 4-fluoro-N-(4-methoxyphenyl)benzamide

Uniqueness

4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the benzothiazole moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic properties.

Biological Activity

4-Fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in medicinal chemistry, due to its unique structural features, including a fluorine atom and a methoxy group that enhance its biological activity and bioavailability.

Chemical Structure and Properties

The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 429.5 g/mol. The compound features a benzamide structure linked to a substituted benzothiazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that compounds in the benzothiazole class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole can effectively combat various bacterial strains and fungi. The specific compound under discussion has shown promising results in inhibiting the growth of pathogens like Staphylococcus aureus and Candida albicans.

| Pathogen | MIC (µg/mL) | Standard Drug (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.67–31.25 | 31.25–62.50 |

| Candida albicans | 16 ± 0.11 | 0.78–12.50 |

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Studies indicate that it may modulate protein kinase activity, influencing cellular processes such as proliferation and apoptosis. This modulation is critical in cancer therapy as it can lead to the inhibition of tumor growth.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural components:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and bioavailability.

- Methoxy Group : This substitution may improve binding affinity to biological targets.

Research has shown that modifications in the substituents on the benzothiazole moiety can significantly impact the biological activity of related compounds, emphasizing the importance of SAR studies in drug design.

Case Studies

Several studies have focused on the biological activity of benzothiazole derivatives, including this compound:

- Antimicrobial Resistance : A study highlighted its efficacy against resistant strains of bacteria, showcasing its potential as a therapeutic option in an era of increasing antimicrobial resistance .

- Cancer Cell Lines : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines compared to controls, indicating its potential as an anticancer agent.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide?

Answer:

The synthesis typically involves coupling a benzothiazole amine with a fluorinated benzoyl chloride. Key steps include:

- Amide Bond Formation : React 4-methoxy-7-methyl-1,3-benzothiazol-2-amine with 4-fluorobenzoyl chloride in anhydrous DCM or THF under nitrogen, using a base like triethylamine to scavenge HCl .

- Reaction Monitoring : Use thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) to track progress. Purify via column chromatography (silica gel, gradient elution) to isolate the product .

- Yield Optimization : Maintain temperatures between 0–5°C during coupling to minimize side reactions. Typical yields range from 65–80% .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular formula C₁₆H₁₄FN₂O₂S (calc. 333.08) .

- High-Resolution LC-MS : Resolve isomeric impurities and validate >95% purity .

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?

Answer:

- X-ray Diffraction : Resolve ambiguities in substituent positions (e.g., methoxy vs. methyl orientation). Compare experimental bond lengths/angles with DFT-optimized structures .

- Dynamic NMR : Detect rotational barriers in the amide bond if splitting occurs in NH signals .

- Cross-Validation : Use IR spectroscopy to confirm carbonyl stretches (~1680 cm⁻¹ for amide C=O) and sulfur-related vibrations (~690 cm⁻¹ for benzothiazole) .

Advanced: What strategies are recommended for improving the compound’s solubility in biological assays?

Answer:

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Salt Formation : React with HCl or sodium bicarbonate to generate hydrophilic salts without altering bioactivity .

- Structural Modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) at non-critical positions (e.g., benzene ring para to fluorine) .

Advanced: How can computational methods predict this compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. Prioritize benzothiazole and fluorobenzamide moieties as pharmacophores .

- MD Simulations : Simulate ligand-protein stability over 100 ns (AMBER/CHARMM force fields) to assess binding free energies (ΔG) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for lead optimization .

Advanced: What experimental controls are essential when studying its enzyme inhibition kinetics?

Answer:

- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .

- Time-Dependent Activity : Pre-incubate the compound with the enzyme (30 min, 37°C) to rule out time-dependent inhibition artifacts .

- Substrate Competition : Vary substrate concentrations (e.g., ATP in kinase assays) to distinguish competitive vs. non-competitive mechanisms .

Advanced: How should researchers address discrepancies in biological activity between in vitro and cell-based assays?

Answer:

- Membrane Permeability : Measure logP (HPLC) or use Caco-2 cell models to assess passive diffusion. Low permeability (<5 × 10⁻⁶ cm/s) may explain reduced cellular activity .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., amide hydrolysis) .

- Off-Target Profiling : Screen against a panel of 50+ receptors/enzymes (Eurofins Panlabs) to rule out polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.